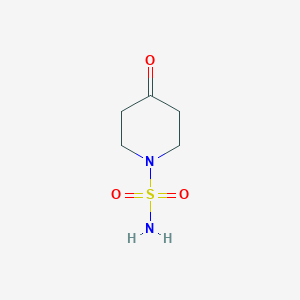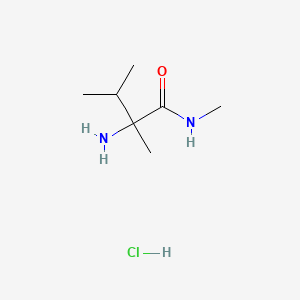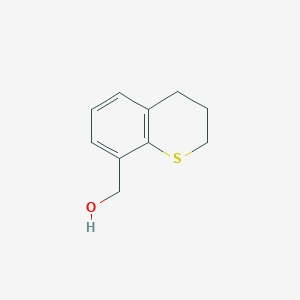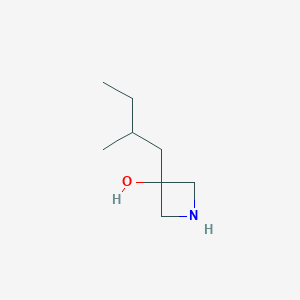
3-(2-Methylbutyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylbutyl)azetidin-3-ol is a four-membered nitrogen-containing heterocyclic compound Azetidines, the class of compounds to which it belongs, are known for their strained ring structure, which imparts unique chemical reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbutyl)azetidin-3-ol typically involves the cyclization of open-chain precursors or the reduction of azetidinones. One common method is the intramolecular cyclization of open-chain structures, which can be achieved under various conditions . Another approach involves the reduction of 2-azetidinones using hydrogenolysis with palladium on carbon (Pd/C) in methanol .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve scalable synthetic routes such as the aza-Michael addition and Suzuki-Miyaura cross-coupling reactions . These methods allow for the efficient and large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylbutyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides and organometallic compounds are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted azetidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(2-Methylbutyl)azetidin-3-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Methylbutyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The strained ring structure of azetidines allows them to act as reactive intermediates in various chemical reactions. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets . These interactions can modulate biological pathways and result in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: The parent compound of the azetidine family, known for its basic structure and reactivity.
3-(2-Methylbutyl)azetidine: A similar compound with a different substitution pattern, affecting its chemical properties and reactivity.
3-(2-Methylbutyl)azetidin-2-one: An azetidinone derivative with distinct reactivity due to the presence of a carbonyl group.
Uniqueness
3-(2-Methylbutyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
3-(2-methylbutyl)azetidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-3-7(2)4-8(10)5-9-6-8/h7,9-10H,3-6H2,1-2H3 |
Clé InChI |
YLWYFNKDDNGQES-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC1(CNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


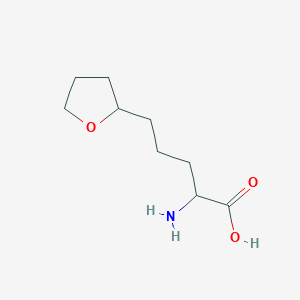
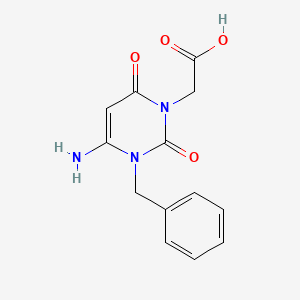
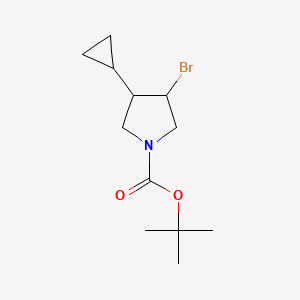
![5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B13565200.png)
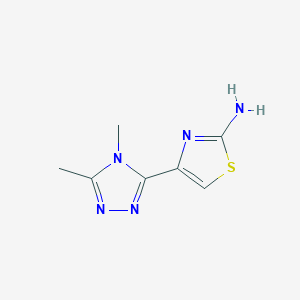

![2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One](/img/structure/B13565207.png)
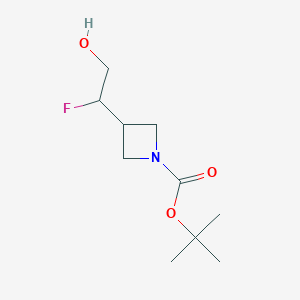
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B13565214.png)

